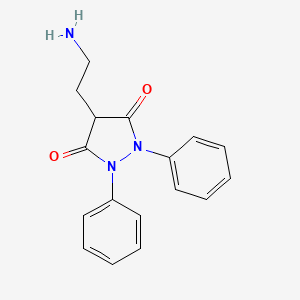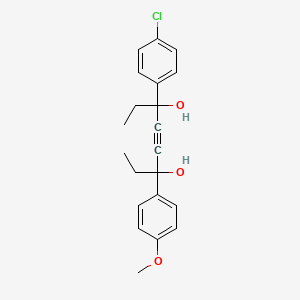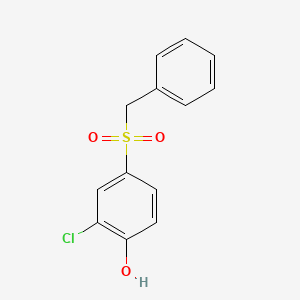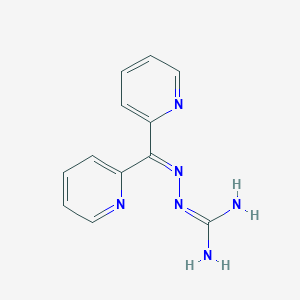
Di-(2-pyridyl)ketone guanylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-(2-pyridyl)ketone guanylhydrazone is a chemical compound known for its ability to form colored complexes with various metal ions.
Métodos De Preparación
The synthesis of di-(2-pyridyl)ketone guanylhydrazone involves the reaction of di-(2-pyridyl)ketone with guanylhydrazine under specific conditions. The reaction typically occurs in an aqueous or alcoholic medium, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Di-(2-pyridyl)ketone guanylhydrazone undergoes various chemical reactions, including complexation with metal ions such as cobalt(II), nickel(II), copper(II), iron(II), and palladium(II). These reactions result in the formation of colored complexes, which can be used for the selective determination of these metal ions . Common reagents used in these reactions include metal salts and appropriate solvents. The major products formed are the metal complexes, which exhibit distinct spectral characteristics.
Aplicaciones Científicas De Investigación
Di-(2-pyridyl)ketone guanylhydrazone has several scientific research applications:
Analytical Chemistry: It is used as a reagent for the detection and quantification of metal ions in various samples.
Biology and Medicine: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems
Mecanismo De Acción
The mechanism of action of di-(2-pyridyl)ketone guanylhydrazone involves its ability to coordinate with metal ions through its pyridyl and carbonyl groups. This coordination leads to the formation of stable complexes, which can be detected through their distinct spectral properties . The molecular targets are the metal ions, and the pathways involved include the formation of coordination bonds between the compound and the metal ions.
Comparación Con Compuestos Similares
Di-(2-pyridyl)ketone guanylhydrazone is unique in its ability to form colored complexes with a wide range of metal ions. Similar compounds include di-(2-pyridyl)ketone oxime and other pyridyl-based ligands, which also form complexes with metal ions but may differ in their selectivity and spectral properties . The uniqueness of this compound lies in its broad applicability and the distinct colors of the complexes it forms with different metal ions.
Propiedades
Número CAS |
109173-47-9 |
|---|---|
Fórmula molecular |
C12H12N6 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
2-(dipyridin-2-ylmethylideneamino)guanidine |
InChI |
InChI=1S/C12H12N6/c13-12(14)18-17-11(9-5-1-3-7-15-9)10-6-2-4-8-16-10/h1-8H,(H4,13,14,18) |
Clave InChI |
GBGRMWYDUDJMFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=NN=C(N)N)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


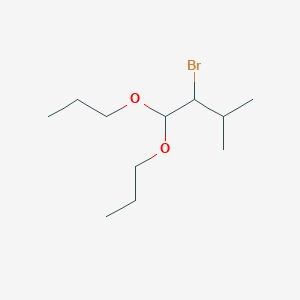
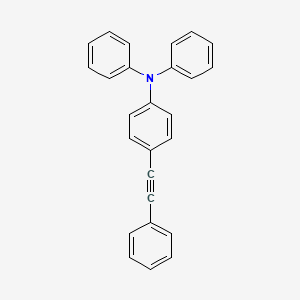
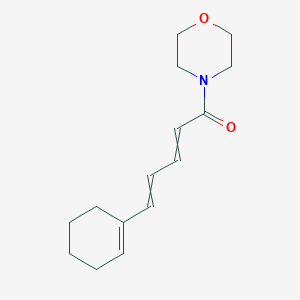
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)
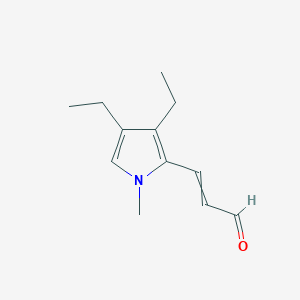
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)

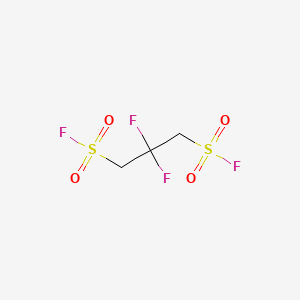
![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
